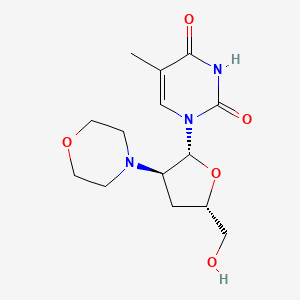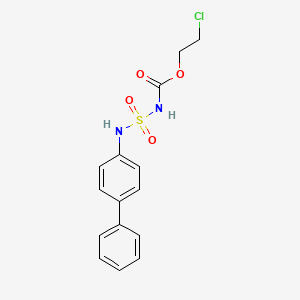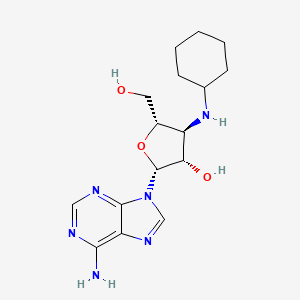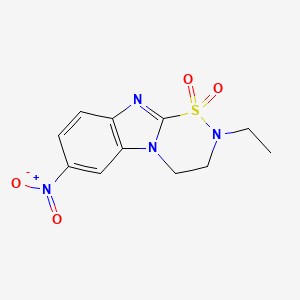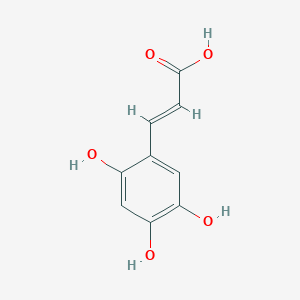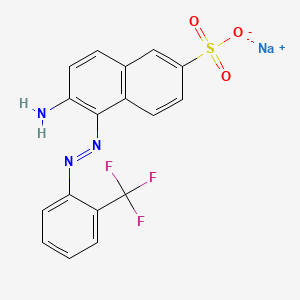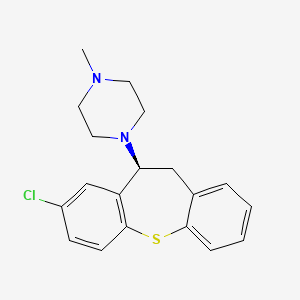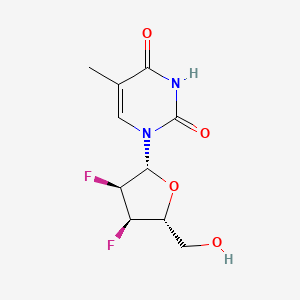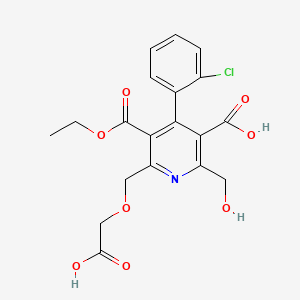
2,5-Dimethoxy-4-ethoxyamphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-4-ethoxyamphetamine is a psychedelic drug belonging to the phenethylamine and amphetamine chemical classes. It was first synthesized by Alexander Shulgin. In his book “PiHKAL,” Shulgin lists the active dose range as 20–50 mg, with effects lasting 10–14 hours . The compound is known for producing color enhancement, visual phenomena, and pattern movement among other effects .
Métodos De Preparación
2,5-Dimethoxy-4-ethoxyamphetamine can be synthesized through multiple routes. One common method involves the nitration of substituted styrenes with nitryl iodide . Another method includes the use of gas-liquid chromatography and various spectral analyses such as ultraviolet, infrared, proton magnetic resonance, carbon-13 magnetic resonance, and mass spectrometry to confirm the identity of the synthesized compound
Análisis De Reacciones Químicas
2,5-Dimethoxy-4-ethoxyamphetamine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Biology: Investigated for its effects on serotonin receptors, particularly the 5-HT2A receptor.
Industry: Limited industrial applications due to its classification as a controlled substance.
Mecanismo De Acción
2,5-Dimethoxy-4-ethoxyamphetamine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor . It also shows affinity for other serotonin receptors such as 5-HT2B and 5-HT7, as well as the sigma-1 receptor . The compound’s psychoactive effects are primarily mediated through its interaction with these receptors, leading to altered neurotransmitter release and signal transduction pathways.
Comparación Con Compuestos Similares
2,5-Dimethoxy-4-ethoxyamphetamine is part of a broader class of substituted amphetamines, which includes compounds like:
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent hallucinogenic effects.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another psychedelic with similar receptor affinities.
2,5-Dimethoxy-4-ethylthioamphetamine (ALEPH-2): A derivative with anxiolytic and hallucinogenic properties.
What sets this compound apart is its unique ethoxy group at the 4-position, which influences its receptor binding profile and psychoactive effects .
Propiedades
Número CAS |
16128-88-4 |
|---|---|
Fórmula molecular |
C13H21NO3 |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
1-(4-ethoxy-2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C13H21NO3/c1-5-17-13-8-11(15-3)10(6-9(2)14)7-12(13)16-4/h7-9H,5-6,14H2,1-4H3 |
Clave InChI |
ITZLAXJQDMGDEO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)OC)CC(C)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


